Product packaging for Di-n-octyltin oxide(Cat. No.:CAS No. 870-08-6)

Di-n-octyltin oxide

Cat. No.: B1347045
CAS No.: 870-08-6
M. Wt: 361.2 g/mol
InChI Key: LQRUPWUPINJLMU-UHFFFAOYSA-N
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Description

Overview of Organotin Compounds in Scientific Inquiry

Organotin compounds, or stannanes, are a class of organometallic compounds defined by the presence of at least one tin-carbon (Sn-C) bond. wikipedia.org The scientific study of these compounds, known as organotin chemistry, began in 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.org Research in this area expanded significantly in the 20th century, particularly following the development of Grignard reagents, which provided an effective method for creating Sn-C bonds. wikipedia.org

Organotin compounds are generally classified by the number of organic groups (alkyl or aryl) attached to the tin atom, which can range from one to four (mono-, di-, tri-, and tetra-substituted). dcceew.gov.au This structural variation leads to a wide range of chemical properties and applications. dcceew.gov.au In scientific and industrial research, organotins are investigated for three primary uses: as heat stabilizers for polymers like polyvinyl chloride (PVC), as catalysts in various chemical reactions, and as biocides. wikipedia.orglupinepublishers.com Diorganotin compounds, such as Di-n-octyltin oxide, are particularly noted for their use as PVC heat stabilizers and as catalysts for polyurethane formation and silicone curing. dcceew.gov.au The specific organic groups and associated ligands attached to the tin atom influence the compound's physicochemical properties and its functional efficacy in these applications. europa.eu

Historical Context of this compound Research

While the first organotin compounds were synthesized in the mid-19th century, their commercial and research applications did not expand rapidly until the 1950s. wikipedia.orglupinepublishers.com Research into this compound specifically gained traction as the demand for effective and specialized polymer stabilizers grew. A key challenge in early research was the production of high-purity DOTO. google.com

Historically, DOTO was produced via the hydrolysis of di-n-octyltin dihalide. google.com However, the dihalide precursor itself was often impure, as it was synthesized through methods like the direct reaction of metallic tin with n-octyl halide or the disproportionation of stannic halide with tetra-n-octyltin, both of which yield by-products such as tri-n-octyltin halide and n-octyltin trihalide. google.com A 1968 patent highlights the industrial challenges of purifying the di-n-octyltin dihalide precursor, which has a high boiling point and is prone to decomposition, making simple distillation difficult and expensive. google.com This historical context underscores the focus of early research on developing economical and efficient synthesis and purification methods to produce DOTO of sufficient purity for its use as an intermediate in the manufacturing of n-octyltin stabilizers. google.com One study noted a method of synthesizing this compound from n-octylbromide and tin with a catalyst, achieving a yield of 83.1%. researchgate.net

Significance and Research Justification for this compound

The significance of this compound in academic research is primarily centered on its applications as a heat stabilizer for PVC and as a versatile catalyst in organic synthesis. chemimpex.comlongchangchemical.com Its effectiveness in these roles, combined with a regulatory profile that makes it a viable alternative to other organotins, justifies its continued study. bnt-chemicals.comchemicalbook.com

As a heat stabilizer, DOTO is incorporated into PVC to prevent thermal degradation during high-temperature processing. atamanchemicals.comchemimpex.com Its mechanism involves suppressing degradation by removing unstable allylic chloride groups and absorbing hydrogen chloride, which is released during PVC breakdown. wikipedia.org This stabilization ensures the longevity and durability of the final plastic products, making them less brittle and more resistant to weathering. bnt-chemicals.comatamanchemicals.com

In the realm of catalysis, DOTO is widely investigated for its activity in promoting esterification, transesterification, and condensation reactions. bnt-chemicals.comchemicalbook.com This catalytic versatility is of economic importance, particularly in the production of paints, coatings, and various resins. bnt-chemicals.com It is used as a catalyst for polyurethane synthesis, silicone-based systems, and in the manufacturing of polyester (B1180765) and alkyd resins. bnt-chemicals.comchemimpex.com For instance, it facilitates high-temperature transesterification reactions necessary for producing coating resins and binders used in foam plastic molded parts and glass fiber reinforced plastics. bnt-chemicals.com

A crucial justification for the research focus on DOTO is its comparison to other organotin compounds, such as dibutyltin (B87310) oxide (DBTO). bnt-chemicals.com While DOTO is noted to be slightly less reactive than DBTO, it is subject to fewer regulatory restrictions, leading to its increasing use and study as a replacement in many applications. bnt-chemicals.comchemicalbook.com This positions DOTO as a compound of significant interest for developing more sustainable and compliant industrial chemical processes. chemimpex.com

Table 2: Research Applications of Selected Organotin Compounds This interactive table allows you to filter and see the primary research focus for different organotin compounds.

Compound NamePrimary Research Application(s)Source(s)
This compound (DOTO) PVC heat stabilizer; Catalyst for polyurethanes, polyesters, and coatings. bnt-chemicals.comatamanchemicals.comchemimpex.com
Dibutyltin oxide (DBTO) Catalyst for esterification and transesterification; PVC stabilizer. bnt-chemicals.com
Tributyltin oxide (TBTO) Wood preservation; Formerly used as a biocide in antifouling paints. wikipedia.orgdcceew.gov.au
Triphenyltin (B1233371) acetate (B1210297) Fungicide and insecticide. wikipedia.orgdcceew.gov.au
Dimethyltin dichloride Catalyst for polyurethane production. lupinepublishers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34OSn B1347045 Di-n-octyltin oxide CAS No. 870-08-6

Properties

IUPAC Name

dioctyl(oxo)tin
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InChI

InChI=1S/2C8H17.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LQRUPWUPINJLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H34OSn
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DSSTOX Substance ID

DTXSID6029628
Record name Stannane, dioctyloxo-
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Molecular Weight

361.2 g/mol
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Physical Description

Dry Powder
Record name Stannane, dioctyloxo-
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CAS No.

870-08-6
Record name Dioctyltin oxide
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Record name Dioctyltin oxide
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Record name DIOCTYLTIN OXIDE
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Synthesis and Reaction Mechanisms of Di N Octyltin Oxide

Advanced Synthetic Routes for Di-n-octyltin Oxide Production

The industrial viability of this compound is intrinsically linked to the efficiency and cost-effectiveness of its synthesis. Research has focused on optimizing production methods to enhance purity and yield.

Hydrolysis of Di-n-octyltin Dihalides

A primary and well-established method for producing this compound is through the hydrolysis of di-n-octyltin dihalides, such as di-n-octyltin dichloride. google.com This process typically involves reacting the dihalide with an aqueous alkali solution. google.com

The reaction can be generalized as follows: (n-C₈H₁₇)₂SnX₂ + 2NaOH → (n-C₈H₁₇)₂SnO + 2NaX + H₂O (where X = Cl, Br)

A significant challenge in this method is the purity of the final product. Commercial di-n-octyltin dihalides are often produced through reactions that yield by-products like tetra-n-octyltin, tri-n-octyltin halide, and n-octyltin trihalide. google.com These impurities can co-precipitate with the this compound during direct hydrolysis, leading to a lower purity product. google.com

To circumvent this, a process involving a hydrocarbon solvent has been developed. google.com In this method, the crude di-n-octyltin dihalide is dissolved in a solvent like toluene (B28343). The hydrolysis is then carried out with an aqueous alkali solution, with the reaction mixture maintained at a temperature between 60°C and 100°C. google.com The this compound forms within the hydrocarbon solvent, allowing for easy separation from the aqueous layer containing water-soluble impurities. google.com Subsequent washing with hot water and cooling of the hydrocarbon solution precipitates the pure this compound. google.com

Table 1: Example of this compound Synthesis via Hydrolysis google.com

Reactant Quantity
Crude di-n-octyltin dichloride (90.2% purity)41.6 kg
Toluene (initial solvent)50 kg
Caustic soda (NaOH)9.2 kg
Water37 kg
Toluene (reaction medium)220 kg
Reaction Conditions
Temperature70°C - 80°C
Stirring Time30 minutes
Washing Step
Water80 kg
Temperature70°C - 80°C

Catalytic Approaches in this compound Synthesis

Catalytic methods offer alternative pathways to di-n-octyltin compounds, which can then be converted to the oxide. The direct reaction of n-octyl halides with metallic tin is a key approach, and the choice of catalyst is crucial for achieving high yields and selectivity for the desired dialkyltin dihalide. researchgate.net

Investigations have shown that various catalysts can promote this direct synthesis. researchgate.net For instance, the reaction of n-octylbromide with tin has been successfully catalyzed to produce this compound with a yield of 83.1%. researchgate.net Catalytic systems often involve phase transfer catalysts, such as quaternary ammonium (B1175870) salts, which can significantly improve reaction rates and yields. researchgate.net Other effective catalysts include combinations of metal halides (like lithium halides) and oxygen-containing solvents. researchgate.net

The use of phosphorus trichloride (B1173362) as a catalyst in the reaction of tin and n-octyl chloride has been shown to produce a mixture of di- and mono-n-octyltin chlorides that is free of the undesirable tri-n-octyltin chloride. google.com The resulting di-n-octyltin dichloride can then be hydrolyzed to this compound. google.com

Novel Synthetic Methodologies for Enhanced Purity and Yield

The pursuit of higher purity and yield has led to the development of novel synthetic strategies. One such method involves the disproportionation reaction of stannic chloride with crude tetra-n-octyltin, which itself can be prepared via the Grignard or Wurtz reaction. google.com The resulting impure di-n-octyltin dichloride is then purified through the solvent-based hydrolysis method described earlier. google.com

Another approach focuses on the direct synthesis from n-octylbromide and tin, employing specific catalysts to achieve high yields of this compound. researchgate.net The synthesis of di-n-octyltin bis(isooctyl thioglycollate), a thermal stabilizer, utilizes this compound as a key reactant, highlighting the importance of having a pure starting material. researchgate.net

Reaction Chemistry of this compound

This compound is a versatile intermediate in organotin chemistry, readily reacting with various compounds containing active hydrogen atoms. researchgate.net

Interactions with Active Hydrogen Compounds

This compound reacts with a range of compounds possessing active hydrogen, such as carboxylic acids, alcohols, and thiols. researchgate.netchemistrysteps.com These reactions typically involve the cleavage of the Sn-O bond in the polymeric structure of this compound.

For example, the reaction with carboxylic acids, such as n-butylhydrogen phthalate, proceeds via condensation in a solvent like toluene, often with the removal of water using a Dean-Stark apparatus. tubitak.gov.tr This results in the formation of di-n-octyltin(IV) dicarboxylates. tubitak.gov.tr

Similarly, this compound can react with dipeptides, like tyrosylalanine, in a refluxing solvent mixture such as methanol (B129727) and benzene, with azeotropic removal of water to yield the corresponding di-n-octyltin(IV) dipeptidate. scispace.com

The reaction with thiols is also of industrial importance. For instance, this compound reacts with isooctyl mercaptoacetate (B1236969) under negative pressure to form di-n-octyltin bis(isoctyl thioglycollate), a PVC thermal stabilizer. researchgate.net

Table 2: Reactions of this compound with Active Hydrogen Compounds

Reactant Reaction Conditions Product Reference
n-Butylhydrogen phthalateReflux in toluene with Dean-Stark apparatusDi-n-octyltin(IV) di(n-butylphthalate) tubitak.gov.tr
TyrosylalanineReflux in methanol/benzene with azeotropic removal of waterDi-n-octyltin(IV) tyrosylalaninate scispace.com
Isooctyl mercaptoacetateReaction under negative pressureDi-n-octyltin bis(isoctyl thioglycollate) researchgate.net
Hydrogen Iodide (aqueous)Stirring at 70°CDi-n-octyltin diiodide google.com.na

Formation of Distannoxanes with Phenols

A noteworthy aspect of the reactivity of diorganotin oxides is their reaction with phenols. While reactions with many active hydrogen compounds proceed to form di-derivatives, the reaction with phenols often stops at the distannoxane stage. researchgate.net This leads to the formation of 1,3-diphenoxydistannoxanes. researchgate.net

The general structure of these compounds involves a central Sn-O-Sn-O ring. The formation of these distannoxanes highlights a unique reaction pathway for this compound with phenolic compounds, differing from its reactions with other active hydrogen-containing molecules. researchgate.net

Polymerization and Cross-linking Reactions Involving this compound

This compound (DOTO) is a versatile and widely utilized organotin compound that functions as a catalyst in a variety of polymerization and cross-linking reactions. atamanchemicals.combnt-chemicals.com Its catalytic activity is particularly significant in the synthesis of polymers such as polyurethanes, polyesters, silicones, and alkyd resins. atamanchemicals.combnt-chemicals.com DOTO is employed in processes involving esterification, transesterification, and polycondensation reactions. atamanchemicals.com

In the production of polyurethanes, DOTO serves as a crucial catalyst. chemimpex.comlongchangchemical.com Polyurethane synthesis typically requires at least two types of catalysts: one to promote the foaming reaction (isocyanate and water) and another to facilitate the chain growth and cross-linking reactions (isocyanate and polyether or alcohol). longchangchemical.com DOTO falls into the latter category, promoting the formation of the polyurethane molecular chain and its subsequent cross-linking. longchangchemical.com It is also used as a cross-linking catalyst in moisture-curable hybrid adhesives and sealants. google.com

For polyesters and alkyd resins, DOTO is an effective catalyst for high-temperature transesterification and polycondensation reactions, which are essential for producing binders used in paints and coatings. atamanchemicals.combnt-chemicals.com The compound's reactivity is noted to be slightly lower than that of dibutyltin (B87310) oxide (DBTO), which can be advantageous as it allows for longer processing times before the polymer system cures. bnt-chemicals.com This controlled reactivity makes it suitable for applications such as insulating casting resins for electronic components and coatings for the automotive industry. bnt-chemicals.com DOTO's role extends to connecting polyester (B1180765) systems used in glass fiber-reinforced plastics and laminates. bnt-chemicals.com

The compound also functions as a heat stabilizer in polyvinyl chloride (PVC), preventing thermal degradation during processing by interacting with the polymer chains to inhibit the formation of reactive species. guidechem.comcymitquimica.com

The table below summarizes the primary polymerization and cross-linking reactions where this compound is used as a catalyst.

Table 1: Polymerization and Cross-linking Reactions Catalyzed by this compound

Polymer System Reaction Type Function of DOTO Application of Resulting Polymer
Polyurethanes Polyaddition, Cross-linking Catalyst for isocyanate-polyol reaction Foams, coatings, adhesives, sealants, molded parts bnt-chemicals.comchemimpex.comlongchangchemical.comlongchangchemical.com
Polyesters Polycondensation, Transesterification Catalyst Binders for coatings, glass-fiber reinforced plastics atamanchemicals.combnt-chemicals.com
Alkyd Resins Transesterification Catalyst Binders for paints and coatings bnt-chemicals.com
Silicones Condensation, Cross-linking Curing Catalyst Sealants, coatings, casting resins bnt-chemicals.comlongchangchemical.com

Mechanism of Interaction with Aqueous Sulfide (B99878) Ion

The reaction mechanism between this compound and aqueous sulfide ions has been a subject of scientific investigation. researchgate.netresearchgate.netresearchgate.net Research indicates that the interaction proceeds through the formation of a distinct, water-soluble intermediate. researchgate.netresearchgate.net

The proposed mechanism suggests that in the presence of aqueous sulfide ions, the polydimeric structure of this compound breaks down to form a water-soluble hexacoordinate tin (IV) ion. researchgate.netresearchgate.netresearchgate.net This transient species is a key intermediate in the reaction pathway.

Upon subsequent acidification of the solution containing this hexacoordinate metal ion, a quantitative conversion occurs, yielding the corresponding dialkyltin sulfide. researchgate.netresearchgate.net The final product is typically a stable trimeric structure, known as a dialkyltin sulfide trimer. researchgate.netresearchgate.net This reaction is not exclusive to this compound but is also observed with other diorganotin oxides, such as polydiphenyl-, -dimethyl-, and -di-n-butyltin oxides. researchgate.netresearchgate.netresearchgate.net

The table below outlines the transformation of this compound upon reaction with aqueous sulfide.

Table 2: Reaction of this compound with Aqueous Sulfide Ion

Reactants Proposed Intermediate Final Product (after acidification)

Advanced Applications and Functionalization of Di N Octyltin Oxide

Di-n-octyltin Oxide in Polymer Science and Engineering

DOTO plays a crucial role in the synthesis and stabilization of various polymers, enhancing their durability and processing characteristics. chemimpex.comspecialchem.com

This compound is widely used as a heat stabilizer for polyvinyl chloride (PVC). guidechem.comspecialchem.com During the processing of PVC at high temperatures, the polymer can undergo degradation, leading to discoloration and a reduction in its mechanical properties. atamanchemicals.com DOTO helps to prevent this degradation. guidechem.comatamanchemicals.com

The primary function of an ideal heat stabilizer in PVC is to absorb and neutralize hydrogen chloride (HCl), which is released during PVC degradation. longchangchemical.comacademicjournals.org Additionally, effective stabilizers can replace labile chlorine atoms on the PVC polymer chain, which are weak points where degradation can initiate. academicjournals.org Organotin compounds, including DOTO, are effective in this role. longchangchemical.comuq.edu.au They function by substituting these unstable chlorine atoms with more stable groups, thereby inhibiting the degradation process. academicjournals.org This action helps to maintain the structural integrity and color stability of the PVC material during processing and throughout its service life. guidechem.comatamanchemicals.com The use of DOTO contributes to the longevity and durability of PVC products by making them more resistant to weathering and preventing them from becoming brittle. bnt-chemicals.com

Organotin stabilizers can be categorized based on their performance. While some offer excellent initial color stability, others provide long-term heat stabilization. longchangchemical.com Thiol organotins, for instance, are known for their all-around performance. longchangchemical.com this compound serves as a key intermediate in the production of various PVC heat stabilizers. longchangchemical.comecfr.govfao.org

Table 1: General Classification of PVC Heat Stabilizers

Stabilizer TypePrimary FunctionLong-Term Stability
Cadmium/Zinc SoapsRapid HCl absorption, replacement of unstable chlorinePoor
Fatty Acid OrganotinsHCl absorption, replacement of unstable chlorineIntermediate
Thiol OrganotinsMultiple stabilization mechanismsExcellent

This table provides a simplified overview of different heat stabilizer types and their general characteristics.

This compound also functions as a catalyst in the synthesis of polyurethanes. chemimpex.comlongchangchemical.com Polyurethanes are formed through the reaction of isocyanates with polyols. mdpi.compoliuretanos.com.br Organotin compounds, including DOTO, are effective catalysts for this polymerization process. inchem.orgnih.gov

The catalytic mechanism of organotin compounds in urethane (B1682113) formation is complex. nih.govresearchgate.net One proposed mechanism involves the formation of an organotin alkoxide complex between the catalyst and the alcohol (polyol). nih.gov This complex then reacts with the isocyanate to form the urethane, regenerating the catalyst in the process. poliuretanos.com.brnih.gov The specific reactivity can be influenced by the structure of the isocyanate and the nature of the organotin catalyst. nih.gov DOTO's catalytic activity facilitates efficient and controlled reactions, which is crucial for achieving the desired properties in the final polyurethane product. chemimpex.com It is particularly noted for its use in applications such as polyurethane coatings. bnt-chemicals.com

Beyond its primary roles as a heat stabilizer and catalyst, this compound is a component in various polymer additives and modifiers. europa.eugoogle.com These additives are designed to enhance specific properties of the polymer. For instance, in PVC applications, organotin-based additives can also act as lubricants, which improves the processability of the material by reducing friction during extrusion or molding. atamanchemicals.com This leads to smoother processing and better quality of the final product. atamanchemicals.com DOTO is also used as an intermediate in the chemical industry for synthesizing other chemical compounds. bnt-chemicals.com

Catalytic Activity in Polyurethane Synthesis

This compound in Materials Science

The application of this compound extends into the broader field of materials science, where it is incorporated into various materials to improve their performance and longevity. longchangchemical.com

This compound is incorporated into coatings and sealants to enhance their properties. chemimpex.comeuropa.euatamanchemicals.com In these applications, it can improve adhesion and weather resistance. chemimpex.com It is used as a curing catalyst in polyurethane coatings and in silicone-based systems. bnt-chemicals.com The compound is also utilized in adhesives. europa.euindustrialchemicals.gov.au

This compound and its derivatives are subjects of research and application in the field of electrodeposition coatings (e-coats). songwon.comeuropa.eu Electrodeposition is a process used to apply a protective primer coat, particularly in the automotive industry, to provide corrosion resistance. bnt-chemicals.cominchem.org Organotin compounds, including butyl and octyl tin oxides, are used as catalysts in this technology. songwon.comgoogle.com The catalyst facilitates the curing of the resin onto the metal surface, forming a durable and uniform protective layer. bnt-chemicals.com

Use in Specialty Polymer and Resin Manufacturing

This compound (DOTO) is a versatile organotin compound that plays a crucial role as both a catalyst and a heat stabilizer in the production of a variety of specialty polymers and resins. chemimpex.combnt-chemicals.comatamanchemicals.com Its application is critical in processes requiring high temperatures and long-term stability.

As a catalyst, this compound is particularly effective in facilitating polymerization reactions. It is widely used in the synthesis of polyurethanes, polyesters, and alkyd resins. chemimpex.combnt-chemicals.com The compound's catalytic activity is essential for high-temperature transesterification reactions, which are integral to the manufacturing of coating resins and specialty monomeric esters. atamanchemicals.com This allows for the production of polymers with specific, high-performance characteristics. In the automotive industry, for example, DOTO is utilized as a catalyst in electrodeposition coatings to enhance corrosion resistance and durability. bnt-chemicals.com

In addition to its catalytic functions, this compound is a highly effective heat stabilizer, most notably for polyvinyl chloride (PVC). chemimpex.com During the high-temperature processing of PVC, the polymer is susceptible to thermal degradation, which can compromise its structural integrity and performance. DOTO is added to prevent this degradation, thereby ensuring the durability and longevity of the final PVC products. chemimpex.com Its lower regulatory restrictions compared to some other organotin compounds, such as dibutyltin (B87310) oxide, have led to its increasing use in these applications. bnt-chemicals.com

The table below summarizes the key applications of this compound in specialty polymer and resin manufacturing:

Table 1: Applications of this compound in Polymer and Resin Manufacturing
Polymer/Resin Role of this compound Resulting Properties/Applications
Polyvinyl Chloride (PVC) Heat Stabilizer Enhanced thermal stability, durability, and resistance to degradation during processing. chemimpex.com
Polyurethanes Catalyst Facilitates efficient synthesis, improving the overall quality of end products. chemimpex.com
Polyesters Catalyst Used in high-temperature transesterification reactions. atamanchemicals.com
Alkyd Resins Catalyst Utilized in the manufacture of various resins through esterification and transesterification. atamanchemicals.com
Coating Resins Catalyst Critical for high-temperature transesterification in the production of specialty coatings. atamanchemicals.com
Electrodeposition Coatings Catalyst Enhances corrosion resistance and durability, particularly in automotive applications. bnt-chemicals.com

Emerging Applications and Research Areas

Beyond its established industrial uses, this compound is the subject of ongoing research for a range of novel applications, particularly in environmental and agricultural sectors.

The potential for this compound in environmental cleanup processes is an emerging area of scientific inquiry. chemimpex.com Researchers are exploring its use in technologies aimed at removing pollutants from water sources. chemimpex.com The catalytic properties of organotin compounds suggest they could be functionalized to break down specific environmental contaminants. However, it is important to note that organotin compounds, including this compound, are known to be toxic to aquatic organisms and can persist in the environment, which presents a significant consideration for their use in remediation. guidechem.com

Current research focuses on immobilizing organotin catalysts on solid supports to prevent their leaching into the environment while retaining their catalytic activity. These supported catalysts could then be used in flow-through reactors to treat contaminated water streams. The development of such systems is still in the early stages, and further research is needed to establish the efficacy and environmental safety of these technologies.

This compound has demonstrated notable biocidal properties, leading to its exploration for use in agricultural applications. chemimpex.comcymitquimica.com It is being investigated as an active ingredient in formulations designed to protect crops from various pests and diseases. chemimpex.com The compound exhibits both antifungal and antibacterial characteristics, which makes it a candidate for broad-spectrum crop protection. nano-lab.com.tr

Research has indicated that certain organotin compounds can be effective against fungal pathogens that affect agricultural yields. nbu.ac.in The mechanism of action is believed to involve the disruption of essential biological processes in the target organisms. Beyond crop protection, the biocidal properties of this compound have also been harnessed in other areas, such as in antifouling paints for marine applications to prevent the growth of aquatic organisms on submerged surfaces. guidechem.com The development of agricultural formulations containing this compound is focused on creating products that are effective at low concentrations while minimizing potential environmental impact.

Environmental Fate and Ecotoxicological Research of Di N Octyltin Oxide

Environmental Degradation Pathways of Di-n-octyltin Oxide

The environmental persistence of organotin compounds is determined by the cleavage of the tin-carbon bond, which can be initiated by both biological and non-biological factors. cdc.gov Based on limited data and analogies with more extensively studied organotins, this compound is not expected to be highly persistent in the environment. canada.cacanada.ca

This compound is expected to undergo biodegradation in aquatic settings. canada.cacanada.ca The primary mechanism of degradation for organotin compounds involves the sequential breaking of the tin-carbon bonds, which can occur through biological cleavage. cdc.gov While specific studies on this compound are limited, research on dioctyltin (B90728) compounds has indicated they are not persistent. canada.cacanada.ca Two laboratory-based studies concluded that dioctyltin did not persist in the environment. canada.ca By analogy with butyltin compounds, the half-life for octyltin (B230729) species in aquatic environments is estimated to be less than a few months at a temperature of 20°C, with degradation proceeding more slowly at lower temperatures. canada.cacanada.ca

Abiotic processes, particularly photolysis and hydrolysis, contribute to the degradation of this compound. canada.cacanada.ca The degradation of organotins can be caused by ultraviolet (UV) irradiation, which breaks the tin-carbon bonds. cdc.govresearchgate.net

Hydrolysis is also a significant transformation pathway. In one study investigating the behavior of dioctyltin compounds in water, the hydrolysis reaction was observed to be rapid, completing within the first analytical measurement. europa.eu The transformation resulted in the immediate formation of a white, amorphous precipitate, which was identified as n-dioctyltin oxide. europa.eu

Biodegradation in Aquatic Environments

Environmental Distribution and Persistence

The distribution of this compound in the environment is largely governed by its physical and chemical properties, most notably its low water solubility.

This compound is characterized by its low water solubility, being described as insoluble or practically insoluble in water. fishersci.comthermofisher.comenvirograf.comchemicalbook.com This property significantly limits its mobility in the environment. fishersci.comthermofisher.com Due to its poor solubility, it is considered unlikely to penetrate soil to a significant degree or be mobile in environmental compartments. thermofisher.com Its partition coefficient (log Pow) has been reported as 6 at 20°C, indicating a high affinity for fatty tissues (lipophilicity) over water and a potential for bioaccumulation. chemicalbook.com

Table 1: Physical and Environmental Properties of this compound

Property Value/Description Implication Source(s)
Water Solubility Insoluble / Practically Insoluble Low mobility in aqueous environments fishersci.com, thermofisher.com, envirograf.com, chemicalbook.com
Mobility in Soil Not likely mobile; spillage unlikely to penetrate soil Tends to remain in the upper soil layers fishersci.com, thermofisher.com
Partition Coefficient (log Pow) 6 (at 20°C) High lipophilicity and potential for bioaccumulation chemicalbook.com

| Persistence | May persist due to insolubility, but generally not expected to be persistent due to degradation pathways | Complex fate; persistence is situation-dependent | fishersci.com, canada.ca, canada.ca |

For many years, reports indicated that dioctyltin compounds were not detected in the Canadian environment or elsewhere. canada.cacanada.capublications.gc.ca These assessments suggested that environmental exposure to these compounds was unlikely. canada.cacanada.ca

However, more recent and localized studies have identified the presence of these compounds in specific environmental niches. A screening study in Sweden detected both monooctyltin and dioctyltin in urban stormwater sludge and municipal sewage sludge. diva-portal.org The presence of these compounds in urban runoff and wastewater treatment systems suggests that there are diffuse releases occurring from various products used in urban settings. diva-portal.org

Mobility and Water Solubility Considerations in Environmental Compartments

Ecotoxicological Impact Assessments

The ecotoxicological profile of this compound and related dioctyltin compounds reveals high toxicity to some aquatic organisms in laboratory settings, even though widespread environmental concentrations are not commonly reported. The most sensitive freshwater organism identified in acute toxicity tests is the water flea, Daphnia magna. canada.ca

Based on available toxicity data, a predicted no-effect concentration (PNEC) for aquatic organisms has been derived. Using an assessment factor of 100 on acute toxicity values, a PNEC of more than 0.011 µg/L was obtained. env.go.jp A chronic PNEC, based on chronic toxicity data for Daphnia magna, was calculated to be 0.0062 µg/L. env.go.jp Despite the high toxicity observed in laboratory studies, Canadian environmental assessments have concluded that dioctyltin compounds are unlikely to cause harmful effects to aquatic biota in Canada, primarily because significant environmental exposure has not been observed. canada.ca

Table 2: Ecotoxicity Data for Dioctyltin Compounds

Organism Species Endpoint Value Source(s)
Fish Danio rerio (Zebrafish) 96-hour LC50 >0.09 mg/L fishersci.com, thermofisher.com
Fish Danio rerio (Zebrafish) 96-hour LC50 86 µg/L env.go.jp

| Freshwater Invertebrate | Daphnia magna | 48-hour LC50 | 0.001 mg Sn/L (1 µg Sn/L) | canada.ca |

Aquatic Ecotoxicity of Organotin Compounds and Dioctyltin Oxide

Organotin compounds (OTCs) are recognized for their significant biological activity, which can lead to harmful effects in aquatic ecosystems. tandfonline.comnih.gov The toxicity of these compounds, including this compound (DOTO), varies depending on the number and type of organic groups attached to the tin atom. researchgate.net While DOTO is considered to have lower toxicity compared to some other organotins, it still poses a risk to aquatic life. cymitquimica.comchemimpex.com

The ecotoxicological effects of organotins are a concern due to their widespread use and potential to contaminate water bodies. neptjournal.com They are used as stabilizers in polyvinyl chloride (PVC), in antifouling paints, and as wood preservatives. cymitquimica.comneptjournal.com These applications can lead to their release into the aquatic environment. neptjournal.com Even at low concentrations, in the nanogram per liter range, some organotins can cause adverse effects in aquatic organisms like oysters, shellfish, and gastropods. neptjournal.com

Research has shown that the toxicity of organotins is influenced by their chemical structure. For instance, tributyltin (TBT) and triphenyltin (B1233371) (TPT) are known to be highly toxic to a variety of aquatic organisms. neptjournal.com The degradation of these more complex organotins can lead to the formation of di- and mono-substituted compounds, such as dibutyltin (B87310) (DBT) and dioctyltin (DOT), which are also of ecotoxicological relevance. researchgate.netcfs.gov.hk

The following table summarizes acute toxicity data for various organotin compounds on different aquatic organisms.

CompoundOrganismExposure DurationEffectConcentration (µg/L)
Tributyltin (TBT)Skeletonema costatum (Diatom)72 hoursEC50 (growth)0.01 mg Sn/L
Tributyltin (TBT)Culex pipiens (Mosquito larva)24 hoursLC500.1 mg Sn/L
This compound (DOTO)Danio rerio (Zebrafish)96 hoursLC5086

Source: Adapted from various ecotoxicological studies. env.go.jpcanada.ca

Bioavailability and Speciation in Aquatic Ecosystems

The bioavailability of organotin compounds, including dioctyltin oxide, is a critical factor determining their potential to cause ecotoxicological effects. nih.gov Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. nih.gov Only the bioavailable fraction of a contaminant can exert toxic effects. nih.gov

The speciation of organotins, which refers to their different chemical forms in the environment, significantly influences their bioavailability. nih.gov In aquatic systems, organotin compounds can exist in various forms depending on environmental factors such as pH, the presence of organic matter, and chloride concentrations. nih.govcdc.gov In the typical pH range of natural waters (pH 5-9), organotins like dioctyltin are likely to exist as neutral hydroxide (B78521) compounds. cdc.gov

Several factors affect the speciation and bioavailability of organotins in aquatic ecosystems:

pH: The acidity or alkalinity of the water can alter the chemical form of organotin compounds. nih.gov

Organic Matter: Organotins can bind to organic matter in the water and sediment, which can reduce their bioavailability. nih.gov

Sediment Partitioning: Organotin compounds have a tendency to partition from the water column to sediments. cdc.gov This can act as a sink for these compounds, but they can also be remobilized through disturbance and dredging activities. nih.gov

The octanol-water partition coefficient (Kow) is a measure used to predict the tendency of a chemical to accumulate in the fatty tissues of organisms. cdc.gov While specific data for dioctyltin oxide is limited, the Kow for tributyltin suggests a potential for bioaccumulation. cdc.gov However, it is important to note that the uptake of organotins via the food chain is considered to be of minor importance compared to direct uptake from the water phase for some compounds like tributyltin. cdc.gov

Although dioctyltin species have not been widely detected in environmental media in some regions, their potential presence and the factors controlling their bioavailability remain an area of ongoing research. canada.ca The degradation of larger organotin molecules can contribute to the presence of dioctyltin compounds in the environment. researchgate.net

Analytical Methodologies for Di N Octyltin Oxide and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating complex mixtures of organotin compounds, such as DOTO and its degradation products, from various sample matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the target analytes.

Gas chromatography (GC) is a preferred technique for the speciation of organotin compounds due to its high resolution and the availability of various sensitive detectors. cdc.govscispace.comresearchgate.net However, a significant challenge in the GC analysis of organotins like DOTO is their low volatility and high polarity. To overcome this, a derivatization step is essential to convert the ionic or polar species into more volatile forms suitable for GC separation. cdc.govresearchgate.net

Common derivatization methods include:

Alkylation: Using Grignard reagents (e.g., propyl magnesium bromide or methylmagnesium iodide) to form tetra-alkylated, volatile derivatives. researchgate.net

Ethylation: Using sodium tetraethylborate (NaBEt4). iteh.ai

Hydride Generation: Using sodium borohydride (B1222165) (NaBH4) to form volatile tin hydrides. cdc.gov

Following derivatization, the volatile organotin compounds are separated on a GC column. Detection is often achieved by coupling the GC system with highly sensitive detectors. Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for both identifying and quantifying compounds like di-n-octyltin. researchgate.netnano-lab.com.tr An established standard, ISO 22744-1, outlines a method for analyzing various organotin compounds, including di-n-octyltin dichloride, in textiles using GC-MS after ethylation with sodium tetraethylborate. iteh.ai Other detectors coupled with GC for organotin analysis include flame photometric detectors (FPD), atomic absorption spectrometry (AAS), and inductively coupled plasma mass spectrometry (ICP-MS). scispace.comresearchgate.net

Table 1: Overview of GC-based Methods for Organotin Analysis

Technique Derivatization Agent Detector Key Features Reference
GC-MS Propyl magnesium bromide Mass Spectrometry (MS) Identification of di-n-octyltin (DOT) species. researchgate.net
GC-MS Sodium tetraethylborate (NaBEt4) Mass Spectrometry (MS) Standardized method (ISO 22744-1) for various organotins. iteh.ai
GC-FPD Not specified Flame Photometric Detector (FPD) Sensitive detection for tin compounds. researchgate.net
GC-AAS Grignard reagents, NaBH4 Atomic Absorption Spectrometry (AAS) Element-specific detection. cdc.gov

High-performance liquid chromatography (HPLC) offers a significant advantage over GC as it generally does not require a derivatization step, allowing for the direct analysis of polar and non-volatile organotin compounds. cdc.gov This makes it particularly suitable for analyzing DOTO and its potential polar metabolites.

In HPLC, separations are typically performed using reversed-phase or ion-exchange columns. cdc.gov For instance, an ACE C-18 column has been successfully used for the separation of various organotin compounds. cabidigitallibrary.org The separated compounds are then detected by sensitive detectors coupled to the LC system. HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a widely used and powerful technique for the speciation of organotin compounds due to its high selectivity and sensitivity. scispace.comresearchgate.net Other detection methods include atomic absorption spectrometry (AAS) and fluorometry. cdc.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is also an effective tool, especially for analyzing organotins in liquid samples like water. nano-lab.com.tr

Gas Chromatography (GC) and Coupled Techniques

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for both the structural confirmation and the sensitive detection of DOTO and its related compounds following chromatographic separation.

Mass spectrometry (MS) is a primary tool for the detection and structural elucidation of organotin compounds. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both separation and identification capabilities. nano-lab.com.tr GC-MS is highly effective for identifying di-n-octyltin species after appropriate derivatization. researchgate.net The mass spectrometer fragments the analyte molecules into characteristic ions, producing a mass spectrum that serves as a chemical fingerprint for identification.

Electrospray ionization mass spectrometry (ESI-MS) has been employed to investigate the behavior of dioctyltin (B90728) compounds in aqueous environments. europa.eu This technique is suitable for analyzing polar and thermally labile compounds directly from the liquid phase.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of organotin compounds in both solution and solid states. rjpbcs.com Tin possesses three NMR-active spin-½ nuclei: ¹¹⁹Sn, ¹¹⁷Sn, and ¹¹⁵Sn. huji.ac.il Of these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance (8.7%) and sensitivity. rjpbcs.comhuji.ac.il

The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin atom and the nature of the organic and anionic groups attached to it, covering a very wide range of over 2600 ppm. huji.ac.il This sensitivity allows for detailed structural investigation. In addition to tin NMR, ¹H and ¹³C NMR are routinely used to characterize the organic moieties of the compounds, providing complementary structural information. nih.gov Although specific NMR data for Di-n-octyltin oxide were not detailed in the reviewed literature, the general principles of multinuclear NMR are broadly applied to characterize this class of compounds. rjpbcs.comsrce.hrcdnsciencepub.com

Table 2: NMR Active Tin Isotopes

Isotope Spin Natural Abundance (%) Relative Sensitivity
¹¹⁹Sn 1/2 8.59 1.00
¹¹⁷Sn 1/2 7.68 0.86
¹¹⁵Sn 1/2 0.34 0.32

Data sourced from general NMR knowledge. huji.ac.il

For elemental analysis and quantification, atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) are the leading techniques. researchgate.net These methods are highly sensitive and specific for the detection of tin. They are often used as element-specific detectors for chromatographic systems (e.g., HPLC-ICP-MS, GC-AAS), enabling the speciation of different organotin compounds. cdc.govscispace.com

Atomic Absorption Spectrometry (AAS): This technique measures the absorption of light by free tin atoms. Graphite furnace AAS (GF-AAS) provides low detection limits and is suitable for trace analysis. cabidigitallibrary.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is renowned for its exceptional sensitivity, allowing for the detection of organotin compounds at very low concentrations (ng/L levels). scispace.comresearchgate.net It uses a high-temperature plasma to ionize the tin atoms from the sample, which are then detected by a mass spectrometer. This method provides low detection limits, high selectivity, and a wide linear response range. researchgate.net

These elemental analysis techniques are crucial for determining the total tin content in a sample and, when coupled with chromatography, for quantifying individual organotin species like DOTO. cabidigitallibrary.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotin Chemistry

Sample Preparation and Derivatization Techniques in Environmental and Biological Matrices

The accurate quantification of this compound and its metabolites in environmental and biological samples is predicated on meticulous sample preparation. These preparatory steps are crucial for isolating the target analytes from complex matrices, removing interfering substances, and converting them into a form suitable for instrumental analysis. cdc.govresearchgate.net The choice of methodology depends significantly on the physicochemical properties of the analytes and the nature of the sample matrix, such as water, sediment, or biological tissue. pjoes.com

Extraction from Environmental Matrices

The initial step in the analytical workflow involves the extraction of organotin compounds from the sample matrix. Various techniques are employed, tailored to the specific sample type.

For aqueous samples like seawater, river water, and wastewater, two primary methods are prevalent:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes from the aqueous phase into an immiscible organic solvent. To facilitate this transfer for ionic organotin species, a complexing agent, such as sodium diethyldithiocarbamate (B1195824) (DDTC), is often added. nih.govresearchgate.net The resulting complex is then extracted with an organic solvent.

Solid-Phase Extraction (SPE): SPE is a widely used alternative for aqueous samples, often yielding cleaner extracts compared to LLE. epa.govacs.org The water sample, typically acidified, is passed through a cartridge containing a solid adsorbent. epa.gov The organotins are retained on the solid phase, which is then washed to remove interferences before the analytes are eluted with a small volume of an appropriate solvent, such as ethyl acetate (B1210297). acs.org This process not only cleans up the sample but also pre-concentrates the analytes.

For solid matrices such as sediments, sludge, and soils, more rigorous extraction methods are required:

Solvent Extraction: This involves extracting the analytes using an organic solvent, often with the aid of mechanical agitation (shaking or sonication). A common approach for sediments and biological tissues is the use of toluene (B28343) or a solvent mixture containing a complexing agent like tropolone (B20159) in dichloromethane (B109758) or a methanol (B129727)/acetic acid solution. nih.govnemi.govnih.gov

Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures. nih.govresearchgate.net These conditions enhance the efficiency and speed of the extraction process. For instance, a mixture of methanol-water with acetic acid/sodium acetate and tropolone has been successfully used for extracting organotins from biological samples. nih.govresearchgate.net

The following table summarizes common extraction techniques for organotin compounds in various matrices.

Table 1: Summary of Sample Preparation Techniques for Organotins in Environmental and Biological Matrices

Matrix TypeExtraction MethodKey Reagents/SolventsTypical RecoveriesReference
WaterSolid-Phase Extraction (SPE)Acidification (HCl), Elution with ethyl acetate96-105% (lake water) epa.govacs.org
WaterLiquid-Liquid Extraction (LLE)Sodium diethyldithiocarbamate (DDTC), Hexane93-103% (harbor water) nih.govacs.org
SedimentAccelerated Solvent Extraction (ASE)Methanolic mixture of sodium acetate and acetic acid98-105% (for most OTs) acs.org
Sediment / MusselsSolvent Extraction (Toluene)Toluene, Derivatization with Grignard reagent78-110% nih.gov
Biological Tissue (e.g., fish, mussels)Solvent Extraction (Maceration)0.05% Tropolone in dichloromethaneNot specified nemi.gov
Biological TissueAccelerated Solvent Extraction (ASE)Methanol-water, acetic acid/sodium acetate, tropoloneComparable or better than other methods nih.govresearchgate.net

Derivatization Techniques

For analysis by gas chromatography (GC), which is a preferred high-resolution separation technique, derivatization is a mandatory step for ionic organotin compounds like di-n-octyltin. cdc.govresearchgate.net These compounds are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization converts them into more volatile, thermally stable, and less polar forms, typically through alkylation. researchgate.net

The most common derivatization strategies include:

Alkylation with Grignard Reagents: This is a highly effective method that involves reacting the organotin halides with a Grignard reagent, such as pentylmagnesium bromide or propylmagnesium bromide. nih.govresearchgate.net This reaction replaces the anionic groups on the tin atom with alkyl groups (e.g., pentyl groups), creating a fully tetra-substituted, volatile organotin species. While the method provides excellent yields and reproducibility, Grignard reagents are highly reactive and require strictly anhydrous (water-free) conditions. researchgate.netresearchgate.net

Alkylation with Sodium Tetraalkylborates: Reagents like sodium tetraethylborate (NaBEt₄) are widely used for ethylation. pjoes.comnih.gov A significant advantage of this method is that the derivatization can be performed directly in an aqueous solution, which allows for simultaneous extraction and derivatization, simplifying the sample preparation workflow. pjoes.comresearchgate.net The sample pH is typically adjusted to around 4.5-5 with a buffer before the reagent is added. pjoes.comacs.org

The choice of derivatization reagent is a critical step, as it can be prone to low yields or analyte loss if not optimized, potentially leading to an underestimation of the organotin content in the sample. researchgate.net

Table 2: Common Derivatization Reagents for GC Analysis of Organotins

ReagentReaction TypeKey Features & ConditionsReference
Grignard Reagents (e.g., pentylmagnesium bromide)Alkylation (e.g., Pentylation)High yields and reproducibility. Requires strictly anhydrous non-polar solvents. researchgate.netnih.govresearchgate.net
Sodium tetraethylborate (NaBEt₄)Alkylation (Ethylation)Can be applied directly to aqueous phase (pH ~4.5-5). Enables simultaneous derivatization and extraction. pjoes.comnih.govresearchgate.net
Sodium borohydride (NaBH₄)Hydride GenerationConverts organotins to their corresponding volatile hydrides. researchgate.net

Following extraction and derivatization, a "clean-up" step using techniques like silica (B1680970) gel or alumina (B75360) column chromatography may be necessary, particularly for complex biological matrices, to remove co-extracted interfering compounds like lipids before instrumental analysis. cdc.govnemi.gov

Regulatory Science and Risk Assessment of Di N Octyltin Oxide

International and National Regulatory Frameworks for Organotin Compounds

The use and management of organotin compounds, including Di-n-octyltin oxide, are subject to a variety of international and national regulations driven by concerns over their potential impact on human health and the environment. These frameworks often address organotins as a broad class of chemicals, with specific provisions for di-substituted variants like dioctyltin (B90728) (DOT).

A prominent international example is the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. tuvsud.com Under REACH Annex XVII, entry 20, dioctyltin (DOT) compounds are restricted in articles for supply to the general public if the concentration is greater than 0.1% by weight of tin. tuvsud.comindustrialchemicals.gov.au This restriction applies to items such as textiles and footwear. tuvsud.com Furthermore, some dioctyltin compounds are on the REACH Candidate List of substances of very high concern (SVHCs), and this compound itself is registered under REACH and subject to ongoing evaluation under the Community Rolling Action Plan (CoRAP). europa.eu

In the maritime sector, the International Maritime Organisation's (IMO) Anti-Fouling Systems (AFS) Convention has led to a global ban on using organotin compounds as biocides in anti-fouling paints for ships to protect the marine environment. europa.euresearchgate.net The European Union has incorporated these rules into its own law, prohibiting the application of such compounds on EU-flagged ships since 2003 and setting standards for all ships entering EU ports since 2008. europa.eu

National regulations also play a crucial role. In the United States, the use of octyltin (B230729) compounds is covered by the Toxic Substance Control Act (TSCA), which empowers the Environmental Protection Agency (EPA) to regulate chemical substances. lanxess.comcornell.edu Australia lists tin and its compounds in the Work Health and Safety Regulations as restricted hazardous chemicals, particularly for abrasive blasting at concentrations above 0.1% as tin. industrialchemicals.gov.auindustrialchemicals.gov.au Japan's Act on Control of Household Products Containing Harmful Substances also includes regulations for certain organotins in products like textiles. tuvsud.com

Regulations also extend to food contact materials. The Council of Europe has set a specific release limit for di-n-octyltin from plastic materials and articles intended to come into contact with foodstuffs. industrialchemicals.gov.au In the EU, Regulation (EC) No 1881/2006 sets maximum levels for certain contaminants in foodstuffs, which is relevant as organotin compounds like DOT can be potential contaminants from packaging. internationaltin.org Similarly, the US and Australia/New Zealand have established limits for tin in canned foods. internationaltin.org

Interactive Table: Overview of Key Regulations for Organotin Compounds

Jurisdiction/Body Regulation/Convention Scope and Key Provisions Reference(s)
European Union REACH (EC) No 1907/2006, Annex XVII, Entry 20Restricts DOT compounds to ≤ 0.1% by weight of tin in certain articles supplied to the public. tuvsud.comindustrialchemicals.gov.au
European Union Regulation (EC) No 782/2003Incorporates IMO AFS Convention, banning organotin biocides on ships. europa.eu
European Union Toy Safety Directive 2009/48/ECSets maximum migration limits for organic tin in various toy materials. industrialchemicals.gov.auindustrialchemicals.gov.au
European Union Regulation (EC) No 1881/2006Sets maximum levels for contaminants like tin in foodstuffs. internationaltin.org
International IMO AFS ConventionGlobal prohibition on the use of harmful organotins in anti-fouling paints on ships. europa.eu
United States Toxic Substance Control Act (TSCA)Regulates the manufacturing, processing, and use of chemical substances, including octyltins. lanxess.comcornell.edu
Australia Work Health and Safety RegulationsRestricts the use of tin compounds in abrasive blasting above certain concentrations. industrialchemicals.gov.auindustrialchemicals.gov.au
Japan Act on Control of Household ProductsRegulates harmful substances, including certain organotins, in consumer products. tuvsud.com
Council of Europe Resolution AP (92) 2Sets specific release limits for di-n-octyltin in plastic food contact materials. industrialchemicals.gov.au

Risk Characterization and Management Strategies for Dioctyltin Compounds

The risk characterization for dioctyltin compounds, including DOTO, is primarily driven by their potential for systemic long-term health effects. industrialchemicals.gov.auindustrialchemicals.gov.au Regulatory and scientific bodies utilize a weight-of-evidence approach, often employing read-across principles where data from structurally similar compounds like dioctyltin dichloride are used to assess the risks of others in the group. industrialchemicals.gov.au

Risk Characterization:

The primary health concerns associated with dioctyltin compounds are immunotoxicity and developmental toxicity. industrialchemicals.gov.au Studies have consistently shown that repeated oral exposure to various dioctyltin compounds, including the oxide form, can lead to adverse effects on the thymus, such as decreased weight and lymphoid depletion. industrialchemicals.gov.au Dioctyltin compounds are also considered potential endocrine disruptors, meaning they can interfere with the body's hormonal systems. nano-lab.com.tr While not considered genotoxic, these compounds can cause skin irritation, and some are classified as reproductive toxicants. industrialchemicals.gov.auindustrialchemicals.gov.aunano-lab.com.tr

From an environmental perspective, dioctyltins are noted for their toxicity to aquatic organisms and their potential to cause long-term adverse effects in the aquatic environment due to low rates of biodegradation. researchgate.netlanxess.com This persistence and toxicity are key factors in risk assessments, particularly concerning their release into water systems. lanxess.com

Interactive Table: Summary of Health Hazards for Dioctyltin Compounds

Hazard Type Description of Effects Reference(s)
Immunotoxicity The most critical effect is damage to the thymus, observed as reduced size and depletion of lymphocytes following repeated exposure. industrialchemicals.gov.auindustrialchemicals.gov.au
Developmental & Reproductive Toxicity Classified as potentially damaging to the unborn child (Reproductive Toxicity Category 1B). industrialchemicals.gov.au
Endocrine Disruption Suspected of interfering with the hormonal system. nano-lab.com.tr
Organ Damage May cause damage to organs through prolonged or repeated exposure. europa.eu
Skin Irritation Can cause skin irritation upon contact. lanxess.comnano-lab.com.trfishersci.com
Eye Damage Can cause severe damage to the eyes. lanxess.com

Risk Management Strategies:

Given the identified risks, comprehensive management strategies have been implemented, focusing primarily on occupational and environmental exposures.

Workplace Controls: For industrial settings where DOTO is used (e.g., as a heat stabilizer in PVC manufacturing or as a catalyst), strict control measures are recommended. tuvsud.comindustrialchemicals.gov.au These include using closed systems to minimize contact, automating processes to reduce manual handling, implementing work procedures that prevent splashes and spills, and regular cleaning. industrialchemicals.gov.au The use of appropriate personal protective equipment (PPE), such as gloves and eye protection, is mandated to prevent skin and eye contact. industrialchemicals.gov.aufishersci.com Health and air monitoring may also be conducted for workers at significant risk of exposure. industrialchemicals.gov.au

Exposure Limits: Occupational exposure standards have been set for tin organic compounds in some jurisdictions to protect workers. For example, Safe Work Australia has established a time-weighted average (TWA) exposure standard of 0.1 mg/m³ (as Sn). industrialchemicals.gov.au

Public Exposure Management: For the general public, risk is managed by restricting the presence of dioctyltin compounds in consumer articles, especially those intended for children or that come into contact with food. tuvsud.comindustrialchemicals.gov.au The risk to the public is generally considered low, provided there is no widespread consumer use outside of these regulated articles. industrialchemicals.gov.au

Environmental Release Prevention: Management strategies aim to prevent the release of these compounds into the environment. This includes proper disposal of industrial waste and packaging. lanxess.com For certain applications, such as in antifouling paints, the use of organotins has been banned entirely to prevent widespread aquatic contamination. europa.eu

Research on Safer Alternatives and Sustainable Practices

In response to the health and environmental concerns associated with organotin compounds, significant research efforts are focused on developing safer alternatives and promoting sustainable practices, guided by the principles of green chemistry. bio-conferences.org The goal is to replace hazardous substances with less toxic or benign alternatives without compromising functionality.

One major area of research is the development of organotin-free catalysts. researchgate.net Tin compounds are effective catalysts in the production of polymers like polyurethanes and silicones. tuvsud.comresearchgate.net However, their toxicity has spurred interest in alternative catalytic systems based on other metals such as zinc, titanium, and zirconium, which are considered "greener." researchgate.net

For PVC stabilization, which is a primary use for DOTO, research is ongoing into biobased alternatives. A transition to a chemical industry based on renewable feedstocks presents opportunities to phase out hazardous substances. wur.nl This can involve the direct replacement of a substance with a biobased alternative that has a similar function, such as using non-phthalate bio-plasticizers. wur.nl

In applications where organotins were used as biocides, particularly in marine anti-fouling systems, non-toxic strategies are being explored. These include the use of copper-based coatings, which have a lower environmental impact, and developing novel surface technologies that prevent biofouling. solubilityofthings.com

Q & A

Q. How is Di-n-octyltin oxide synthesized, and what analytical techniques are used to confirm its purity?

this compound is typically synthesized via controlled hydrolysis of di-n-octyltin dichloride under alkaline conditions. To verify purity, researchers employ:

  • Nuclear Magnetic Resonance (NMR) : The 119^{119}Sn NMR spectrum shows a characteristic peak near δ -200 ppm, confirming the Sn-O-Sn bridging structure .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : A strong absorption band at ~600–650 cm1^{-1} corresponds to Sn-O-Sn stretching vibrations .
  • Elemental Analysis : Matches the empirical formula C16H34OSn\text{C}_{16}\text{H}_{34}\text{OSn} (theoretical C: 53.27%, H: 9.49%) .

Q. What are the solubility characteristics of DOTO, and how do they influence experimental design?

DOTO is insoluble in water but soluble in non-polar organic solvents (e.g., toluene, dichloromethane) and weakly polar solvents like THF . This necessitates the use of anhydrous conditions and inert atmospheres in reactions to prevent hydrolysis. For catalytic applications, solvent choice directly impacts reaction kinetics—e.g., toluene enhances Lewis acid activity in esterification reactions compared to polar aprotic solvents .

Q. What safety protocols are critical when handling DOTO in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention; for skin contact, wash thoroughly with soap and water .

Advanced Research Questions

Q. What is the mechanistic role of DOTO in esterification and polymerization reactions, and how can reaction conditions be optimized?

DOTO acts as a Lewis acid catalyst , coordinating to carbonyl groups to activate substrates. For example, in polyurethane synthesis, it facilitates the reaction between diols and diisocyanates by stabilizing intermediates. Optimization strategies include:

  • Temperature : 80–120°C balances reactivity and side-reaction suppression .
  • Catalyst Loading : 0.1–1.0 wt% achieves optimal turnover without tin leaching .
  • Solvent Selection : Aprotic solvents (e.g., DMF) enhance stability in polycarbonate synthesis .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of DOTO across studies?

Discrepancies often arise from:

  • Purity Variations : Impurities like residual chloride ions (from synthesis) can inhibit activity. Use elemental analysis or ICP-MS to quantify trace contaminants .
  • Reaction Conditions : Differences in moisture levels, solvent purity, or temperature gradients must be standardized. Replicate studies under controlled inert atmospheres .
  • Substrate Specificity : Catalytic efficiency varies with substrate steric/electronic properties. Perform kinetic studies with model compounds (e.g., methyl acrylate vs. bulky tert-butyl esters) .

Q. What strategies are emerging to develop eco-friendly alternatives to DOTO without compromising catalytic performance?

  • Non-Toxic Metal Catalysts : Zinc or bismuth-based complexes (e.g., zinc acetylacetonate) show promise in polyurethane synthesis but require higher loadings .
  • Organocatalysts : Thiourea derivatives or ionic liquids offer biodegradability but lack thermal stability above 100°C .
  • Immobilized Systems : Grafting DOTO onto silica nanoparticles reduces leaching and enables recyclability, though synthesis complexity increases .

Q. How can the environmental impact of DOTO be assessed in academic research?

  • Ecototoxicity Assays : Test acute toxicity using Daphnia magna (LC50_{50} < 1 mg/L indicates high hazard) .
  • Bioaccumulation Studies : Measure bioconcentration factors (BCF) in fish models; DOTO’s log KowK_{ow} ~4.5 suggests moderate bioaccumulation potential .
  • Degradation Studies : Hydrolysis under acidic/alkaline conditions (e.g., pH 2 or 12) to identify persistent metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.